4-Chloro-N-hydroxybenzamide
Overview
Description
4-Chloro-N-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzenehydroxamic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxybenzamide typically involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+Hydroxylamine hydrochloride→4-Chlorobenzenehydroxamic acid+HCl
The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the same reactants but utilizes automated systems to maintain optimal reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzoic acid.
Reduction: Reduction reactions can convert it to 4-chloroaniline.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxamic acid group under mild conditions.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chloroaniline.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It serves as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to inhibit metalloproteinases and other enzymes involved in disease processes.
Industry: It is used in the synthesis of other chemical compounds and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydroxybenzamide involves its ability to chelate metal ions and inhibit metalloproteinases. The hydroxamic acid group binds to the metal ion in the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition can affect various biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Benzenehydroxamic acid: The parent compound without the chlorine substitution.
4-Chlorobenzoic acid: Similar structure but lacks the hydroxamic acid group.
4-Chloroaniline: Similar structure but with an amine group instead of the hydroxamic acid group.
Uniqueness
4-Chloro-N-hydroxybenzamide is unique due to the presence of both the chlorine atom and the hydroxamic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable metal complexes, which are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-chloro-N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOQPRLYSBBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167111 | |
Record name | 4-Chlorobenzenehydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-88-3 | |
Record name | p-Chlorobenzohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzenehydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzenehydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROBENZENEHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGV74DKB7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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